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Compound of Interest

Compound Name: 2,3,6-Tribromo-4-methylphenol

Cat. No.: B1354577 Get Quote

A Comprehensive Technical Guide to 2,3,6-
Tribromo-4-methylphenol
For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a detailed overview of 2,3,6-Tribromo-4-methylphenol (CAS

No. 36776-51-9), a halogenated phenolic compound. The document consolidates available

data on its chemical identity, physicochemical properties, and known applications. Particular

emphasis is placed on its role as a chemical intermediate in the synthesis of valuable organic

compounds, including precursors for coenzyme Q10. While specific experimental data for this

compound is limited in publicly accessible literature, this guide furnishes representative

experimental protocols for its synthesis and characterization based on established

methodologies for analogous compounds. All quantitative data is presented in tabular format

for clarity and comparative analysis. Furthermore, this guide includes visualizations of the

molecular structure and relevant synthetic pathways to aid in research and development

endeavors.

Chemical Identity and Molecular Structure
2,3,6-Tribromo-4-methylphenol is an aromatic organic compound characterized by a phenol

ring substituted with three bromine atoms and one methyl group.
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CAS Number: 36776-51-9

Molecular Formula: C₇H₅Br₃O

Synonyms: 2,3,6-TRIBROMO-4-METHYLPHENOL, 2,3,6-Tribromo-4-methyl phenol (TBC)

Below is a diagram of the molecular structure of 2,3,6-Tribromo-4-methylphenol.

Caption: Molecular Structure of 2,3,6-Tribromo-4-methylphenol.

Physicochemical Properties
The following table summarizes the key physicochemical properties of 2,3,6-Tribromo-4-
methylphenol.

Property Value Reference

Molecular Weight 344.83 g/mol

Melting Point 96-99 °C

Boiling Point 285.386 °C at 760 mmHg

Density 2.258 g/cm³

Flash Point 126.397 °C

Vapor Pressure 0.002 mmHg at 25°C

Refractive Index 1.655

pKa (Predicted) 6.25 ± 0.28

Solubility
Soluble in ethanol, ether, and

chloroform.
[1]

Applications
2,3,6-Tribromo-4-methylphenol serves as a versatile intermediate and functional compound

in various industrial and research settings.
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Chemical Synthesis: It is a key intermediate in the synthesis of other organic compounds,

such as hydroxy benzaldehydes and 2,3,4,5-tetramethoxytoluene.[2]

Pharmaceutical Research: The compound is utilized as a starting material in the preparation

and evaluation of optical probes for coenzyme Q.[2]

Analytical Chemistry: Its distinct chemical properties make it a valuable tool in the

development of analytical methods.

Preservative and Disinfectant: Possessing anti-corrosive and anti-bacterial properties, it is

used as a preservative for wood and building materials and as a disinfectant for medical

devices and in water treatment.[1]

Experimental Protocols
While specific, peer-reviewed experimental protocols for the synthesis and analysis of 2,3,6-
Tribromo-4-methylphenol are not widely published, the following sections provide

representative methodologies based on the synthesis of structurally related brominated

phenols.

Synthesis of 2,3,6-Tribromo-4-methylphenol
The synthesis of 2,3,6-Tribromo-4-methylphenol typically proceeds via the electrophilic

bromination of p-cresol (4-methylphenol). The following is a generalized, two-step protocol.

Step 1: Dibromination of p-Cresol

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping

funnel, dissolve p-cresol in a suitable solvent such as glacial acetic acid or a chlorinated

solvent (e.g., dichloromethane).

Bromination: Cool the solution in an ice bath. Slowly add two equivalents of bromine (Br₂),

either neat or dissolved in the same solvent, to the stirred solution. Maintain the temperature

below 10°C during the addition.

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room

temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas
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chromatography (GC) until the starting material is consumed.

Work-up: Quench the reaction by adding a solution of sodium bisulfite to remove excess

bromine. Extract the product into an organic solvent, wash with water and brine, and dry over

anhydrous sodium sulfate.

Purification: Remove the solvent under reduced pressure. The resulting crude 2,4-dibromo-

6-methylphenol can be purified by recrystallization or column chromatography.

Step 2: Tribromination

Reaction Setup: Dissolve the purified 2,4-dibromo-6-methylphenol from Step 1 in a suitable

solvent.

Further Bromination: Add one equivalent of a brominating agent. The use of a catalyst such

as copper bromide has been suggested for this step.[1]

Reaction and Work-up: The reaction conditions (temperature, time) may need to be

optimized. The work-up procedure would be similar to that described in Step 1.

Final Purification: The final product, 2,3,6-Tribromo-4-methylphenol, can be purified by

recrystallization from a suitable solvent system (e.g., ethanol/water).

The following diagram illustrates the general workflow for the synthesis.

Start: p-Cresol (4-methylphenol) Step 1: Dibromination
(2 eq. Br₂, Solvent)

Intermediate:
2,4-Dibromo-6-methylphenol

Step 2: Tribromination
(1 eq. Brominating Agent)

Product:
2,3,6-Tribromo-4-methylphenol

Click to download full resolution via product page

Caption: General workflow for the synthesis of 2,3,6-Tribromo-4-methylphenol.

Spectroscopic Characterization
The structural elucidation of 2,3,6-Tribromo-4-methylphenol would be confirmed using

standard spectroscopic techniques. The following tables provide expected data based on the

analysis of similar brominated phenolic compounds.
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Table: Predicted ¹H NMR Spectral Data (in CDCl₃)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 7.5 s 1H Ar-H

~ 5.5 - 6.5 br s 1H -OH

~ 2.4 s 3H -CH₃

Table: Predicted ¹³C NMR Spectral Data (in CDCl₃)

Chemical Shift (δ, ppm) Assignment

~ 150 C-OH

~ 135-140 C-CH₃

~ 130-135 Ar-CH

~ 110-125 C-Br

~ 20-25 -CH₃

Infrared (IR) Spectroscopy: An IR spectrum would be expected to show a broad absorption

band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic

group. Characteristic C-H stretching and aromatic C=C stretching bands would appear in the

2850-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively. C-Br stretching vibrations would be

observed in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS): Mass spectral analysis using a technique such as electron ionization

(EI) would be expected to show a molecular ion peak (M⁺) corresponding to the molecular

weight of 344.83 g/mol . A characteristic isotopic pattern for three bromine atoms would be

observed for the molecular ion and bromine-containing fragment ions.

Role in Coenzyme Q10 Synthesis
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2,3,6-Tribromo-4-methylphenol is a precursor to 2,3,4,5-tetramethoxytoluene, which is a key

intermediate in the synthesis of Coenzyme Q10. The following diagram outlines this logical

relationship.

2,3,6-Tribromo-4-methylphenol

Methoxylation & Debromination

2,3,4,5-Tetramethoxytoluene

Friedel-Crafts Alkylation

Key Intermediate for CoQ10 Side Chain Attachment

Coupling with Solanesyl Bromide & Oxidation

Coenzyme Q10

Click to download full resolution via product page

Caption: Synthetic pathway from 2,3,6-Tribromo-4-methylphenol to Coenzyme Q10.

Safety Information
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2,3,6-Tribromo-4-methylphenol is considered a toxic substance and should be handled with

appropriate safety precautions.[1] It may be harmful to both humans and the environment.

Direct contact with skin and eyes, as well as inhalation of dust, should be avoided. The use of

personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is

mandatory when handling this compound. All work should be conducted in a well-ventilated

fume hood.

Conclusion
2,3,6-Tribromo-4-methylphenol is a halogenated phenol with established applications as a

chemical intermediate and functional material. This guide has summarized its chemical identity,

physicochemical properties, and key applications, including its role as a precursor in the

synthesis of Coenzyme Q10. While detailed experimental data is sparse, the provided

representative protocols and predictive data serve as a valuable resource for researchers and

professionals in the fields of chemical synthesis and drug development. Further research is

warranted to fully characterize this compound and explore its potential in novel applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1354577?utm_src=pdf-body
https://www.benchchem.com/pdf/An_In_Depth_Technical_Guide_to_the_H_and_C_NMR_Spectral_Data_of_2_3_5_Trimethylphenol.pdf
https://www.benchchem.com/product/b1354577?utm_src=pdf-body
https://www.benchchem.com/product/b1354577?utm_src=pdf-custom-synthesis
https://www.benchchem.com/pdf/An_In_Depth_Technical_Guide_to_the_H_and_C_NMR_Spectral_Data_of_2_3_5_Trimethylphenol.pdf
https://www.chemicalbook.com/SpectrumEN_6627-55-0_1HNMR.htm
https://www.benchchem.com/product/b1354577#2-3-6-tribromo-4-methylphenol-cas-number-and-molecular-structure
https://www.benchchem.com/product/b1354577#2-3-6-tribromo-4-methylphenol-cas-number-and-molecular-structure
https://www.benchchem.com/product/b1354577#2-3-6-tribromo-4-methylphenol-cas-number-and-molecular-structure
https://www.benchchem.com/product/b1354577#2-3-6-tribromo-4-methylphenol-cas-number-and-molecular-structure
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1354577?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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